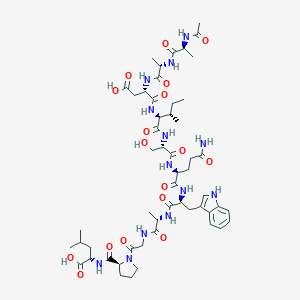
Hippocampal cholinergic neurostimulating peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hippocampal cholinergic neurostimulating peptide (HCNP) is a neuropeptide that is primarily expressed in the central nervous system. It is known to play an important role in cognitive function, learning, and memory. HCNP is synthesized in the brain and is involved in the regulation of cholinergic neurotransmission, which is essential for cognitive function.
Mecanismo De Acción
Hippocampal cholinergic neurostimulating peptide acts by binding to specific receptors on the nerve terminals, which leads to the release of acetylcholine. It also modulates the activity of beta-amyloid, which is thought to be involved in the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects. It enhances the release of acetylcholine, which is essential for cognitive function. It also modulates the activity of beta-amyloid, which is associated with the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hippocampal cholinergic neurostimulating peptide has been extensively studied in laboratory experiments, and it has a number of advantages and limitations. One advantage is that it is a well-characterized neuropeptide, and its synthesis and secretion are well understood. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying cognitive function and neurodegenerative diseases. However, one limitation is that Hippocampal cholinergic neurostimulating peptide is difficult to study in vivo, as it is rapidly degraded in the bloodstream.
Direcciones Futuras
There are a number of future directions for research on Hippocampal cholinergic neurostimulating peptide. One area of interest is the role of Hippocampal cholinergic neurostimulating peptide in the development of Alzheimer's disease, and whether it could be a potential target for therapeutic interventions. Another area of interest is the development of Hippocampal cholinergic neurostimulating peptide-based therapies for cognitive impairment and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of Hippocampal cholinergic neurostimulating peptide and its effects on other neurotransmitters.
Métodos De Síntesis
Hippocampal cholinergic neurostimulating peptide is synthesized in the brain and is derived from the precursor protein VGF (non-acronymic). The precursor protein is cleaved into smaller peptides, including Hippocampal cholinergic neurostimulating peptide, which is then transported to the nerve terminals. The synthesis and secretion of Hippocampal cholinergic neurostimulating peptide are regulated by various factors, including neuronal activity and neurotransmitters.
Aplicaciones Científicas De Investigación
Hippocampal cholinergic neurostimulating peptide has been extensively studied in the context of cognitive function, learning, and memory. It has been shown to enhance the release of acetylcholine, a neurotransmitter that is essential for cognitive function. Hippocampal cholinergic neurostimulating peptide has also been implicated in the pathogenesis of Alzheimer's disease, as it is known to modulate the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propiedades
Número CAS |
140158-49-2 |
|---|---|
Nombre del producto |
Hippocampal cholinergic neurostimulating peptide |
Fórmula molecular |
C53H79N13O17 |
Peso molecular |
1170.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H79N13O17/c1-9-26(4)43(65-49(78)36(21-42(71)72)61-46(75)29(7)58-45(74)28(6)57-30(8)68)52(81)64-38(24-67)50(79)60-34(16-17-40(54)69)47(76)62-35(20-31-22-55-33-14-11-10-13-32(31)33)48(77)59-27(5)44(73)56-23-41(70)66-18-12-15-39(66)51(80)63-37(53(82)83)19-25(2)3/h10-11,13-14,22,25-29,34-39,43,55,67H,9,12,15-21,23-24H2,1-8H3,(H2,54,69)(H,56,73)(H,57,68)(H,58,74)(H,59,77)(H,60,79)(H,61,75)(H,62,76)(H,63,80)(H,64,81)(H,65,78)(H,71,72)(H,82,83)/t26-,27-,28-,29-,34-,35-,36-,37-,38-,39-,43-/m0/s1 |
Clave InChI |
CPPVONFJYMZZAP-AAMOZYCBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Otros números CAS |
140158-49-2 |
Secuencia |
AADISQWAGPL |
Sinónimos |
L-Leucine, N-(1-(N-(N-(N-(N2-(N-(N-(N-(N-(N-acetyl-L-alanyl)-L-alanyl)-L-alpha-aspartyl)-L-isoleucyl)-L-seryl)-L-glutaminyl)-L-tryptophyl)-L-alanyl)glycyl)-L-prolyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



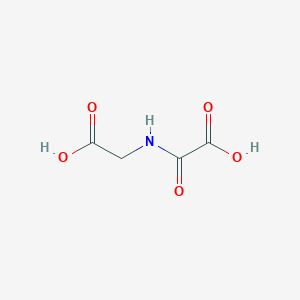
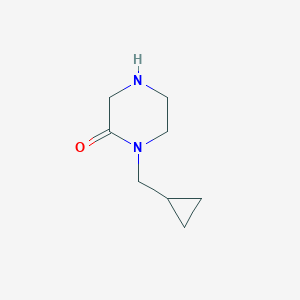
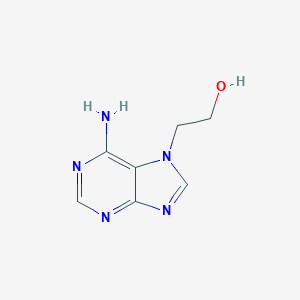
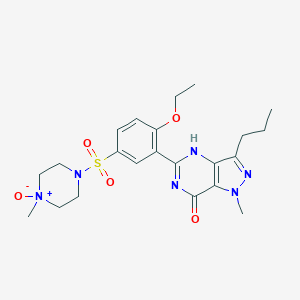
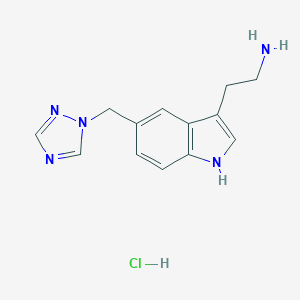
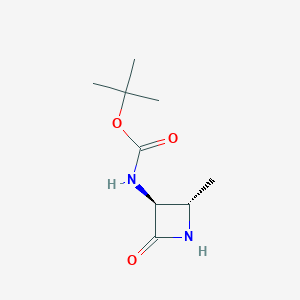
![[(2S,3S)-1-Methoxy-2-methyl-4-oxo-3-azetidinyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131544.png)
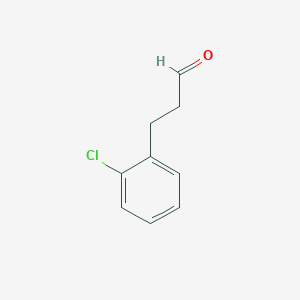
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
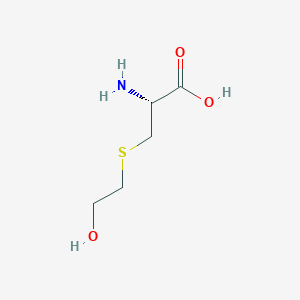
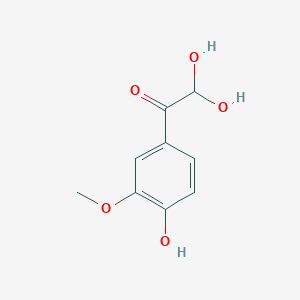
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)